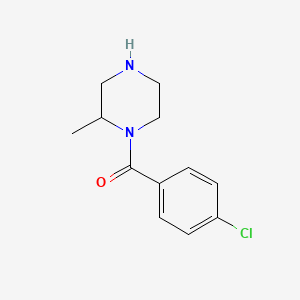

1-(4-Chlorobenzoyl)-2-methylpiperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govresearchgate.net The widespread presence of the piperazine moiety in a vast number of clinically used drugs underscores its importance. nih.govufl.edu Its significance can be attributed to several key features:

Physicochemical Properties: The two nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing the water solubility of drug candidates, which is a crucial factor for their absorption and distribution in the body. nih.gov The pKa values of the nitrogen atoms can be fine-tuned through substitution, allowing for precise control over the molecule's ionization state. google.com

Structural Versatility: The piperazine ring can adopt various conformations, with the chair form being the most stable. This conformational flexibility allows piperazine-containing molecules to adapt their shape to fit into the binding pockets of different biological targets. nih.gov Furthermore, the nitrogen atoms provide convenient points for chemical modification, enabling the synthesis of large and diverse compound libraries for drug discovery programs. ufl.edursc.org

Pharmacological Activity: Piperazine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic effects. google.com This versatility has made the piperazine scaffold a focal point for the development of new therapeutic agents across various disease areas.

Academic Context of Aromatic Acylation on Piperazine Nitrogen Atoms

The acylation of the nitrogen atoms of the piperazine ring, particularly with aromatic acyl groups, is a common and well-established strategy in medicinal chemistry. researchgate.net This modification, known as N-aroylation, serves several purposes:

Modulation of Basicity: The introduction of an electron-withdrawing aroyl group, such as a 4-chlorobenzoyl group, significantly reduces the basicity of the adjacent nitrogen atom. This change can have a profound impact on the pharmacokinetic and pharmacodynamic properties of the molecule.

Introduction of Structural Diversity: Aromatic acylation allows for the introduction of a wide variety of substituents on the aromatic ring, enabling systematic exploration of structure-activity relationships (SAR). nih.gov By varying the electronic and steric properties of the substituents, researchers can optimize the compound's potency, selectivity, and metabolic stability.

Research Rationale for Investigating 1-(4-Chlorobenzoyl)-2-methylpiperazine

The 2-methyl group introduces a chiral center and steric bulk to the piperazine ring. This can lead to stereospecific interactions with biological targets and potentially improve selectivity for a particular receptor subtype. The synthesis of unsymmetrical 1,4-disubstituted-2-methylpiperazines has been a subject of study, indicating an interest in exploring the chemical space around this scaffold. ufl.edu

The 4-chlorobenzoyl group is a common fragment in medicinal chemistry. The chlorine atom is an electron-withdrawing group that can influence the electronic properties of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. The 4-position of the benzoyl ring is often explored in SAR studies to optimize biological activity.

Therefore, the investigation of this compound would likely be aimed at understanding how the interplay between the stereochemistry of the 2-methylpiperazine (B152721) ring and the electronic and steric features of the 4-chlorobenzoyl group influences its biological activity. Potential areas of investigation could include its effects on the central nervous system, as many piperazine derivatives exhibit CNS activity, or its potential as an anticancer or antimicrobial agent.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(2-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c1-9-8-14-6-7-15(9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBKOAFOFNBYCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Chlorobenzoyl 2 Methylpiperazine and Its Analogs

Classical and Contemporary Synthetic Routes

The construction of the amide bond between a substituted piperazine (B1678402) and a benzoyl moiety is the cornerstone of synthesizing 1-(4-chlorobenzoyl)-2-methylpiperazine. Various strategies, from traditional acylation reactions to modern coupling techniques, have been employed to achieve this transformation efficiently.

Acylation Reactions Utilizing 4-Chlorobenzoyl Chloride with Substituted Piperazines

The most direct and widely used method for the synthesis of this compound is the acylation of 2-methylpiperazine (B152721) with 4-chlorobenzoyl chloride. nih.govmdpi.com This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the secondary amine of the piperazine ring on the electrophilic carbonyl carbon of the acid chloride. organic-chemistry.orgwikipedia.org

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and render it unreactive. organic-chemistry.orgbyjus.com Common bases include triethylamine, sodium hydroxide, or potassium carbonate. mdpi.comchemicalbook.com The choice of base and solvent can significantly influence the reaction's yield and the formation of byproducts, such as the di-acylated piperazine. nih.gov For instance, using an excess of piperazine can favor the formation of the mono-acylated product. nih.govnih.gov

A general procedure involves dissolving 2-methylpiperazine in a suitable solvent, such as dichloromethane (B109758) or toluene (B28343), and then adding 4-chlorobenzoyl chloride in the presence of a base. mdpi.comchemicalbook.com The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion. mdpi.comchemicalbook.com

Table 1: Examples of Acylation Reactions for Piperazine Derivatives

| Piperazine Derivative | Acylating Agent | Base | Solvent | Yield (%) | Reference |

| 2-Methylpiperazine | 4-Chlorobenzoyl chloride | Triethylamine | Dichloromethane | Not Specified | mdpi.com |

| Piperazine | Benzoyl chlorides | Not Specified | Not Specified | Not Specified | nih.gov |

| 1-(4-chlorobenzhydryl)piperazine | Benzoyl chlorides | Triethylamine | Dichloromethane | Not Specified | mdpi.com |

Alternative Coupling Strategies for Benzamide Formation on Piperazine Scaffolds

Beyond the use of acid chlorides, a variety of coupling reagents have been developed to facilitate the formation of the amide bond between a carboxylic acid, such as 4-chlorobenzoic acid, and a piperazine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), as well as phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). The use of these reagents often avoids the harsh conditions and the generation of corrosive byproducts associated with acid chlorides.

Another approach involves the use of copper-catalyzed coupling reactions, which have been employed for the synthesis of adducts of copper(II) chlorobenzoates with substituted piperazines. niscpr.res.in While not a direct amide formation, this highlights the versatility of metal-catalyzed reactions in functionalizing piperazine scaffolds.

One-Step Synthesis Approaches for Piperazine Derivatives

The development of one-pot or one-step synthetic methods offers significant advantages in terms of efficiency, reduced waste, and simplified purification processes. For the synthesis of N-aroylpiperazines, several one-pot strategies have been explored. researchgate.netorganic-chemistry.orgnih.govmdpi.com

One such approach involves the in-situ generation of the acylating agent or the activation of the piperazine moiety to facilitate a direct reaction. For instance, a method for the selective mono-acylation of piperazine has been developed using ionic immobilization on a sulfonic acid functionalized silica (B1680970) gel. lookchem.com In this flow system, the diamine is first immobilized, then acylated, and finally liberated to yield the mono-acylated product with high purity. lookchem.com

Another strategy involves the use of multicomponent reactions where the piperazine, an aldehyde, and an isocyanide can react in a single step to form complex piperazine derivatives. mdpi.com While not directly yielding this compound, these methods showcase the potential for innovative one-pot syntheses of related structures.

Reaction Mechanism Elucidation in Synthetic Pathways

The primary reaction mechanism in the synthesis of this compound via acylation with 4-chlorobenzoyl chloride is a nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate formed by the attack of the nitrogen atom of 2-methylpiperazine on the carbonyl carbon of 4-chlorobenzoyl chloride. The subsequent collapse of this intermediate, with the expulsion of the chloride leaving group, yields the final amide product. organic-chemistry.org

The role of the base in this reaction is crucial. It acts as a proton scavenger, neutralizing the HCl formed and preventing the protonation of the unreacted amine. byjus.com In some cases, particularly with less reactive acylating agents, the base can also act as a nucleophilic catalyst.

In the case of ionic immobilization techniques for mono-acylation, the mechanism involves an acid-base reaction between the basic piperazine and the acidic sulfonic acid resin. lookchem.com This immobilizes the piperazine as a salt, and subsequent reaction with the acylating agent occurs on the solid support. lookchem.com The final product is then liberated by treatment with a base like methanolic ammonia. lookchem.com

Optimization of Synthetic Parameters and Reaction Conditions

Optimizing synthetic parameters is critical for maximizing yield, minimizing byproducts, and ensuring the scalability of the synthesis of this compound. Key parameters include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and reagents.

For the acylation of piperazines, controlling the stoichiometry is essential to achieve mono-acylation and avoid the formation of the di-acylated byproduct. nih.govnih.gov Using an excess of the piperazine is a common strategy to favor the desired mono-substituted product. nih.gov The reaction temperature can also be adjusted to control the reaction rate and selectivity. While many acylations proceed at room temperature, heating may be necessary for less reactive substrates. chemicalbook.com

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent can have a profound impact on the outcome of the synthesis of this compound and its analogs. nih.govmdpi.com The solvent's polarity, ability to dissolve reactants, and its potential to participate in the reaction all play a role.

In Schotten-Baumann reactions, a two-phase system of water and an organic solvent like dichloromethane or diethyl ether is often employed. wikipedia.org The inorganic base resides in the aqueous phase, while the reactants and product remain in the organic phase, which can facilitate product isolation and minimize hydrolysis of the acyl chloride. wikipedia.orgcam.ac.uk

Studies on the acylation of piperazines have shown that the polarity of the solvent can influence the conformational behavior of the resulting N-acylated piperazines. nih.gov More polar solvents can better stabilize the zwitterionic canonical form of the amide bond. nih.govrsc.org In the context of reaction optimization, aprotic solvents like dichloromethane, toluene, and acetone (B3395972) are frequently used for acylation reactions. mdpi.comchemicalbook.comgoogle.com The solubility of the starting materials and the piperazine salt formed during the reaction are important considerations when selecting a solvent.

Temperature and Catalysis in N-Acylation Reactions

The N-acylation of piperazines is a critical step in the synthesis of many pharmaceutical compounds. The efficiency and selectivity of this reaction are highly dependent on both temperature and the choice of catalyst.

The reaction between an amine and an acylating agent, such as an acyl chloride, is often performed in the presence of a base or catalyst to neutralize the liberated acid and to enhance the reaction rate. Various catalysts have been explored for N-acylation, including iodine, which has been shown to promote quantitative N-acylation of primary and secondary amines with acyl chlorides under solvent-free conditions at room temperature. researchgate.net This method is notable for its mild conditions and short reaction times. researchgate.net

Temperature plays a crucial role in N-acylation reactions. While some catalytic systems operate effectively at room temperature, others require elevated temperatures to achieve optimal yields. researchgate.netrsc.org For instance, a method using acetic acid as a catalyst for the N-acylation of amines with esters requires temperatures ranging from 80–120 °C to afford excellent yields of the amide product. rsc.org In the context of piperazine synthesis, temperature can also influence the formation of byproducts. For example, in the synthesis of piperazine and its N-monoalkyl derivatives, higher temperatures can lead to the formation of more substituted alkyl piperazines. researchgate.net

In a specific example of a related synthesis, the reaction of N-methyl piperazine with di(trichloromethyl) carbonate is carried out at a temperature of 15-150 °C for 1-10 hours. google.com Another study on the synthesis of oxazolidinones and piperazines from aziridines found that lower temperatures (60 °C) favored the formation of the desired oxazolidinone regioisomer, while higher temperatures could lead to the formation of piperazine byproducts. shu.ac.uk

The choice of catalyst can also be influenced by the specific reactants. For instance, in the synthesis of monosubstituted piperazines, heterogeneous catalysis by metal ions supported on commercial polymeric resins has been utilized. nih.gov

The following table summarizes the impact of different catalysts and temperatures on N-acylation reactions.

| Catalyst | Acylating Agent | Amine | Temperature (°C) | Reaction Time | Yield | Reference |

| Iodine | Acetyl chloride/Benzoyl chloride | Primary/Secondary amines | Room Temperature | Short | Quantitative | researchgate.net |

| Acetic Acid | Ethyl acetate/Butyl acetate | Various amines | 80-120 | Not specified | Excellent | rsc.org |

| None | Di(trichloromethyl) carbonate | N-methyl piperazine | 15-150 | 1-10 hours | Not specified | google.com |

| Ga-catalyst/TBAI | CO2/Aziridines | Substituted aziridines | 60 | 24 hours | >99% (oxazolidinone) | shu.ac.uk |

Purification and Isolation Methodologies for Target Compounds

The purification and isolation of the target compound, this compound, are critical steps to ensure the final product's purity. Common methodologies include crystallization, distillation, and chromatography.

Crystallization is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution. For instance, in the synthesis of a related compound, the crude product was recrystallized from isopropyl alcohol with the addition of charcoal to decolorize the solution. nih.gov In another example, a compound was purified by recrystallization first from acetonitrile (B52724) and then from diethyl ether in a Soxhlet extractor. prepchem.com

Distillation is effective for purifying liquid products or for removing volatile solvents. In the synthesis of N-alkylpiperazines, the product was isolated by distillation under reduced pressure (Kugelrohr distillation). researchgate.net Azeotropic distillation can be employed to remove water from a reaction mixture, as demonstrated in the purification of piperazine using an entrainer like benzene (B151609) or toluene. google.com

Chromatography, particularly column chromatography, is a powerful technique for separating complex mixtures. In the synthesis of 1-[(4-chloro-phenyl)-phenyl-methyl]-piperazine, the final product was purified by chromatography on a silica gel column using a solvent mixture of CH2Cl2:CH3OH:NH4OH (90:10:0.5). chemicalbook.com

Acid-base extraction is another common purification method. The product can be converted into a salt to facilitate its separation from non-basic impurities. For example, after a reaction, the mixture can be treated with hydrochloric acid to form the hydrochloride salt of the piperazine derivative, which can then be isolated. chemicalbook.com The free base can be regenerated by treatment with a base like sodium hydroxide. chemicalbook.com

The following table outlines various purification techniques used for piperazine derivatives.

| Purification Method | Compound Type | Key Steps | Reference |

| Crystallization | Solid | Dissolving in a hot solvent and cooling to form crystals. Use of charcoal for decolorization. | nih.gov |

| Recrystallization | Solid | Sequential recrystallization from different solvents (e.g., acetonitrile, diethyl ether). | prepchem.com |

| Distillation | Liquid | Kugelrohr distillation under reduced pressure. | researchgate.net |

| Azeotropic Distillation | Anhydrous product | Use of an entrainer to remove water. | google.com |

| Column Chromatography | Solid | Separation on a silica gel column with a specific eluent system. | chemicalbook.com |

| Acid-Base Extraction | Basic compound | Formation of a hydrochloride salt followed by regeneration of the free base. | chemicalbook.com |

Computational and Theoretical Chemistry Investigations

In Silico ADMET Prediction Methodologies.

Blood-Brain Barrier Permeation Prediction Models

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.gov In silico models are crucial tools in early drug discovery to predict this permeability, thereby reducing the need for extensive in vivo testing. nih.govarxiv.org These predictive models are typically built using datasets of compounds with experimentally determined BBB permeability, often expressed as logBB (the logarithm of the ratio of the concentration of a drug in the brain to that in the blood) or logPS (the logarithm of the permeability-surface area product). nih.govmdpi.com

Various computational strategies are employed to predict BBB permeation, ranging from simple property-based rules to complex machine learning algorithms.

Physicochemical Property-Based Models: These models correlate BBB permeability with fundamental molecular descriptors. Key properties include:

Lipophilicity (logP/logD): A measure of a compound's solubility in lipids versus water. Higher lipophilicity generally favors passive diffusion across the lipid membranes of the BBB. nih.govnih.gov

Molecular Weight (MW): Smaller molecules (typically <400-450 g/mol ) tend to cross the BBB more readily. nih.gov

Polar Surface Area (PSA): This descriptor quantifies the surface area of polar atoms (usually oxygen and nitrogen) in a molecule. A lower PSA (often < 90 Ų) is generally associated with better BBB penetration as it reduces the energy required for desolvation to enter the lipid membrane. nih.govnih.gov

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a molecule's interaction with the aqueous environment and the polar head groups of the cell membrane. Fewer hydrogen bonds are generally preferred for BBB passage. nih.gov

Simple "rules of thumb," such as Lipinski's Rule of Five, have been adapted for CNS drugs, suggesting specific ranges for these properties to estimate permeability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific property like BBB permeability. researchgate.net These models use a wider range of calculated molecular descriptors to build linear or non-linear equations that can predict the logBB or logPS of new compounds. researchgate.net

Machine Learning and Data-Driven Models: More advanced models utilize machine learning algorithms such as decision trees, random forests, and support vector machines. nih.govmdpi.com These methods can identify complex, non-linear relationships between a large number of molecular descriptors and BBB permeability. arxiv.orgnih.gov By training on large datasets of diverse molecules, these models can achieve high predictive accuracy, often exceeding 90%. mdpi.comnih.gov For instance, decision tree models have successfully used descriptors related to lipophilicity, charge, molecular geometry, and connectivity to predict BBB permeation, accounting for both passive diffusion and active transport mechanisms. mdpi.comnih.gov

While specific in silico studies on 1-(4-chlorobenzoyl)-2-methylpiperazine are not detailed in the reviewed literature, its structural features (a piperazine (B1678402) core with benzoyl and methyl substitutions) would be analyzed by these models to generate a prediction of its CNS penetration potential. researchgate.netresearchgate.net

Table 1: Overview of Blood-Brain Barrier (BBB) Permeation Prediction Models

| Model Type | Description | Key Parameters / Methods |

|---|---|---|

| Physicochemical Rules | Employs simple cut-off values for key molecular properties to provide a qualitative assessment of permeability. | Molecular Weight (MW), Lipophilicity (logP), Polar Surface Area (PSA), Hydrogen Bond Donors/Acceptors. |

| QSAR Models | Develops statistical equations correlating molecular descriptors with experimentally determined permeability values (logBB, logPS). | Linear Regression, Partial Least Squares, and various 2D/3D molecular descriptors. |

| Machine Learning Models | Uses algorithms trained on large datasets to learn complex patterns and predict permeability. | Decision Trees, Random Forests, Support Vector Machines (SVM), Artificial Neural Networks (ANN). |

| Mechanistic Models | Simulates the physical process of a molecule crossing a lipid bilayer, often using molecular dynamics. | Potential of Mean Force (PMF) calculations, Diffusion coefficient estimation. |

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies, primarily based on quantum chemistry, provide profound insights into the intrinsic properties of a molecule, such as its stability, electronic charge distribution, and chemical reactivity. ias.ac.in These computational methods are essential for understanding reaction mechanisms and designing new molecules with desired characteristics. For piperazine derivatives, these studies often focus on how different substituents affect the properties of the core ring structure. researchgate.net

Density Functional Theory (DFT): A predominant method for these investigations is Density Functional Theory (DFT). researchgate.net DFT calculations can determine the optimized molecular geometry (bond lengths and angles) and the electronic ground state of a molecule. Functionals like B3LYP are commonly used in conjunction with various basis sets (e.g., 6-311++G**) to achieve a balance between accuracy and computational cost. wur.nl

Analysis of Electronic Structure: From the DFT calculations, several key electronic properties can be derived:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. ias.ac.in The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. ias.ac.inbohrium.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. bohrium.com This is crucial for predicting how the molecule will interact with other reagents or biological targets.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer interactions between filled donor orbitals and empty acceptor orbitals within the molecule, helping to understand intramolecular stability and bonding.

Reactivity Descriptors: Global reactivity descriptors, calculated from the HOMO and LUMO energies, can quantify a molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. ias.ac.in These descriptors help in comparing the reactivity of different but related molecules. bohrium.com

Application to Piperazine Derivatives: For piperazine and its derivatives, theoretical studies have been used to investigate pKa values, carbamate stability, and the effects of various substituents on the electronic properties of the piperazine ring. wur.nlacs.orgnih.gov Such calculations can explain the outcomes of chemical reactions, such as the preference for abstraction at N-H versus C-H bonds, and can help rationalize the interactions between these molecules and biological receptors. researchgate.netacs.org In the context of this compound, theoretical studies would elucidate how the electron-withdrawing 4-chlorobenzoyl group and the electron-donating methyl group modulate the electronic properties and reactivity of the piperazine core.

Table 2: Common Methods in Theoretical Chemistry for Structure and Reactivity Analysis

| Method / Analysis | Purpose | Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | To calculate the electronic structure and optimized geometry of a molecule. | Ground-state energy, electron density, molecular geometry (bond lengths, angles). |

| Frontier Molecular Orbital (FMO) Analysis | To understand chemical reactivity and kinetic stability. | HOMO/LUMO energies, HOMO-LUMO energy gap. |

| Molecular Electrostatic Potential (MEP) | To identify reactive sites for electrophilic and nucleophilic attack. | Visualization of electron-rich and electron-poor regions on the molecular surface. |

| Natural Bond Orbital (NBO) Analysis | To study intramolecular charge transfer and bonding interactions. | Hyperconjugative interactions, charge delocalization, nature of chemical bonds. |

| Atoms-in-Molecules (AIM) Theory | To analyze the topology of the electron density and characterize chemical bonds. | Bond critical points, nature of intramolecular and intermolecular interactions. |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,3,6-tetrahydropyrazine |

| 1,4-dinitropiperazine |

| 1-nitropiperazine |

| 1-nitrosopiperazine |

Mechanistic Molecular and Biochemical Evaluation in Vitro Focus

The in vitro evaluation of novel chemical entities is a cornerstone of modern drug discovery and chemical biology. This section delves into the specific methodologies used to identify and validate the biological targets of 1-(4-Chlorobenzoyl)-2-methylpiperazine, providing a foundational understanding of its molecular interactions.

Target Identification and Validation Strategies

The initial step in characterizing a compound like this compound involves identifying its potential molecular targets within a biological system. Target identification can be approached through various computational and experimental methods. Computational techniques, such as molecular docking and pharmacophore modeling, can predict potential binding partners by comparing the compound's structure to known ligands of various receptors and enzymes.

Following computational predictions, experimental validation is crucial. This is often achieved through broad screening panels. For instance, a compound might be tested against a large panel of kinases or G-protein coupled receptors (GPCRs) to identify initial "hits." A common strategy is to perform initial screens at a single high concentration (e.g., 10 µM) to identify any significant activity. Targets showing a response are then selected for more detailed validation studies.

Target validation methodologies confirm the biological relevance of these initial findings. Techniques such as thermal shift assays can confirm direct binding of the compound to a target protein. In this method, the binding of a ligand like this compound can stabilize the protein, leading to an increase in its melting temperature, which can be monitored using a fluorescent dye.

Receptor Binding Assays and Affinity Determination

Once a potential receptor target is identified, receptor binding assays are employed to quantify the affinity of the compound for that receptor. These assays are fundamental in determining the potency and selectivity of a compound.

Competitive Binding Assays for Receptor Subtypes

Competitive binding assays are a widely used method to determine the binding affinity of a test compound. In this setup, this compound would compete with a known radiolabeled or fluorescently labeled ligand for binding to a specific receptor subtype. The ability of the test compound to displace the labeled ligand is measured at various concentrations.

The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to displace 50% of the specific binding of the labeled ligand. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the labeled ligand. This allows for a standardized measure of the compound's affinity for the receptor.

Radioligand Binding and Fluorescence Polarization Techniques

Radioligand binding assays are a classic and highly sensitive method for studying receptor-ligand interactions. This technique involves the use of a ligand that has been labeled with a radioactive isotope (e.g., ³H or ¹²⁵I). The assay measures the amount of radioligand bound to the receptor in the presence and absence of the unlabeled test compound, this compound. The radioactivity is typically measured using a scintillation counter.

Fluorescence polarization (FP) is a non-radioactive alternative that has gained popularity. In an FP assay, a small fluorescently labeled ligand (the tracer) is used. When the tracer is unbound and tumbles rapidly in solution, the emitted light is depolarized. However, when the tracer binds to a larger receptor molecule, its rotation slows down, and the emitted light remains polarized. When this compound is introduced, it can displace the tracer, leading to a decrease in fluorescence polarization. This change is proportional to the amount of displacement and can be used to determine the binding affinity.

Enzyme Inhibition Kinetics and Mechanism

In addition to receptor binding, many chemical compounds exert their effects by inhibiting enzymes. Understanding the kinetics and mechanism of enzyme inhibition is crucial for characterizing the compound's biological activity.

Inhibition of Specific Enzyme Classes (e.g., Hydrolases, Transferases)

To assess the inhibitory potential of this compound, it would be screened against panels of various enzyme classes, such as hydrolases and transferases. Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water, while transferases catalyze the transfer of a functional group from one molecule to another.

Enzyme inhibition assays typically measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. The data from these assays can be used to determine the IC50 value for the inhibition of the enzyme. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the reaction rate at different substrate concentrations in the presence of the inhibitor and analyzing the data using graphical methods such as Lineweaver-Burk or Michaelis-Menten plots. These studies can reveal whether the compound binds to the active site of the enzyme or to an allosteric site.

Determination of Inhibition Constants (Ki) and IC50 Values

The potency of a compound to inhibit a biological function is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target, such as an enzyme or receptor, by 50%. The Ki value, or inhibition constant, provides a more absolute measure of binding affinity, independent of substrate concentration.

Interactive Table: Cytotoxicity of Related Piperazine (B1678402) Derivatives

| Compound Type | Cell Line(s) | IC50 Range (µM) | Reference |

|---|---|---|---|

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Breast Cancer | 0.31 - 120.52 | nih.gov |

| 4-Acyl-2-substituted piperazine urea (B33335) derivatives | MCF7 (Breast) | 10.34 - 66.78 | nih.gov |

| Purine ribonucleoside analogs with 4-substituted piperazine | Human Tumor Cell Lines | 5.2 - 9.2 | nih.gov |

| Bergenin-1,2,3-triazole hybrids with piperazine | HeLa, A-549 | 1.33 - 1.86 | nih.gov |

Modulation of Biochemical Pathways

The biological effects of this compound are mediated through its interaction with and modulation of various biochemical pathways. These interactions can lead to a cascade of downstream events, ultimately affecting cellular processes.

Piperazine-containing compounds have been shown to interact with a variety of signaling pathways, often leading to the induction of apoptosis (programmed cell death) in cancer cells. rsc.org For instance, a platinum(II) complex incorporating a 4-methylbenzoylhydrazine moiety, which is structurally related to the 4-chlorobenzoyl group, was found to regulate the cell cycle and induce apoptosis in breast cancer cells. mdpi.com While the specific signaling pathways modulated by this compound have not been fully elucidated, the known activities of similar compounds suggest potential interactions with pathways that control cell survival and proliferation. The piperazine scaffold is a key component in many anticancer drugs, including kinase inhibitors, which target signaling pathways crucial for cancer cell growth and survival. nih.gov

The modulation of signaling pathways by this compound and its analogs translates into significant effects on cellular processes, most notably cell cycle progression and apoptosis. Studies on related compounds have demonstrated the ability to arrest the cell cycle at specific phases, preventing cancer cells from dividing and proliferating. For example, the aforementioned 4-methylbenzoylhydrazine platinum(II) complex was shown to cause cell cycle arrest at the G2 phase in MCF-7 breast cancer cells. mdpi.com Furthermore, many piperazine derivatives are known to be potent inducers of apoptosis, a critical process for eliminating cancerous cells. rsc.org The cytotoxic effects observed for 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives are indicative of their ability to trigger cell death pathways. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The nature and position of substituents on the piperazine and benzoyl rings play a pivotal role in the biological activity of this class of compounds. The 4-chloro substituent on the benzoyl ring is an electron-withdrawing group that can influence the electronic properties of the entire molecule, potentially affecting its binding affinity to target proteins. In a study of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the presence of a halogen, such as chlorine, on the benzoyl ring was found to be important for cytotoxic activity. mdpi.comresearchgate.net

The methyl group at the 2-position of the piperazine ring introduces a chiral center and can impact the molecule's conformational flexibility and steric interactions with its biological target. The N-methylpiperazine moiety is recognized for providing favorable lipophilic and steric characteristics, which can enhance interactions with target enzymes. nih.gov

The three-dimensional conformation of a molecule is a key determinant of its ability to bind to a biological target. Conformational analysis of 2-substituted piperazines has revealed a preference for the axial conformation. nih.gov This axial orientation can place key functional groups in a specific spatial arrangement that may be optimal for binding to a receptor or enzyme active site. nih.gov

Principles of Rational Drug Design and Lead Optimization

Structure-Based Drug Design Approaches

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme, to guide the design of potent and selective inhibitors. patsnap.com This approach aims to create molecules that fit precisely into the target's binding site, maximizing favorable interactions and, consequently, biological activity.

The cornerstone of SBDD is the availability of a high-resolution structure of the target protein, usually obtained through techniques like X-ray crystallography or NMR spectroscopy. This structural data provides a detailed map of the binding site, revealing key amino acid residues that can form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with a potential ligand. acs.org For instance, in the design of inhibitors for the Bcr-Abl tyrosine kinase, the crystal structure showed that the protonated methylpiperazine group of imatinib (B729) forms crucial hydrogen bonds with the backbone carbonyl atoms of Ile-360 and His-361 in the enzyme's active site. wikipedia.org

By understanding these specific protein-ligand interactions, medicinal chemists can rationally modify a scaffold like 1-(4-Chlorobenzoyl)-2-methylpiperazine. For example, if the target protein has a nearby acidic residue such as glutamate, the basic nitrogen of the piperazine (B1678402) ring can be positioned to form a strong salt bridge, enhancing binding affinity. Molecular docking simulations are frequently used to virtually place candidate molecules into the binding site, predict their binding conformation, and estimate their binding affinity, allowing for the prioritization of compounds for synthesis and testing. acs.orgbenthamdirect.com This computational screening helps refine derivatives to achieve optimal engagement with the target. acs.org

Fragment-Based Drug Design (FBDD) is a powerful SBDD strategy that begins by screening small, low-molecular-weight compounds (fragments) for weak binding to the target protein. astx.comrsc.org Because of their simplicity, fragments can explore chemical space efficiently and often form highly quality interactions with the target. astx.com Once a fragment that binds to a specific "hot spot" on the protein is identified, it serves as a starting point for optimization. rsc.org

The piperazine scaffold is well-suited for FBDD. A simple piperazine or a substituted derivative can be one of the initial fragments screened. If it shows binding, its structure is elaborated upon. Supported by X-ray crystallography showing how the fragment binds, chemists can "grow" the fragment by adding functional groups that interact with adjacent pockets in the target's binding site. astx.com For example, a project to develop IAP (Inhibitor of Apoptosis Proteins) antagonists used FBDD to identify initial fragments, which were then elaborated. The synthesis of a di-substituted piperazine portion with specific stereochemistry was a key step in growing the fragment into a potent lead molecule. astx.com This iterative process of fragment elaboration, guided by structural information, can convert millimolar-binding fragments into nanomolar-binding lead compounds. astx.com

Lead Discovery and Optimization Strategies

Lead discovery involves identifying initial "hit" compounds from screening that show promising biological activity. These hits then enter the lead optimization phase, a multi-parameter process aimed at refining their drug-like properties. danaher.com The goal is to develop a preclinical candidate with a balanced profile of potency, selectivity, and favorable pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME). patsnap.comcriver.com

Strategies for optimizing leads based on the piperazine scaffold include:

Systematic Structural Modifications: Chemists synthesize and test a series of analogues to establish a Structure-Activity Relationship (SAR). For a compound like this compound, this could involve modifying the substituent on the benzoyl ring (e.g., changing the chloro group to other halogens or electron-donating groups), altering the substitution on the piperazine ring (e.g., moving the methyl group or adding other substituents), or changing the acyl group entirely. benthamdirect.comnih.gov

Improving Pharmacokinetic Properties: The piperazine moiety is often incorporated to improve water solubility and bioavailability due to the basicity of its nitrogen atoms. nih.govnih.gov Optimization efforts focus on balancing lipophilicity and solubility to ensure good absorption and distribution. Modifications are made to reduce metabolic liabilities, for instance, by blocking sites of potential oxidation by cytochrome P450 enzymes. danaher.comnih.gov

Enhancing Potency and Selectivity: The lead optimization cycle involves iterative design, synthesis, and testing to maximize potency against the intended target while minimizing activity against other related targets (off-target effects). patsnap.comcriver.com For example, a study on glucan synthase inhibitors described the optimization of a piperazine pyridazinone series to improve pharmacokinetic profiles and in vitro potency against clinically relevant fungal strains. nih.gov

The creation of compound libraries, such as a lead discovery library of 15,000 piperazine-2-carboxamide (B1304950) derivatives, is a strategy to broadly explore the chemical space around the piperazine scaffold and identify promising leads for further optimization. nih.gov

Iterative Design-Synthesis-Test-Analyze Cycle

The foundation of modern drug discovery and lead optimization lies in the iterative Design-Make-Test-Analyze (DMTA) cycle. nih.govdndi.org This cyclical process allows medicinal chemists to systematically refine the structure of a compound to improve its efficacy and safety profile. Each component of the cycle is crucial and feeds into the next, creating a continuous loop of innovation and improvement. dndi.org

The cycle begins with the Design phase, where researchers use computational tools and their understanding of structure-activity relationships (SAR) to propose new molecular structures that are hypothesized to have improved properties. nih.gov This is followed by the Make or Synthesis phase, where the designed compounds are chemically synthesized in the laboratory. The third step is the Test phase, where the newly synthesized compounds undergo a battery of biological assays to determine their activity, selectivity, and other key pharmacological parameters. Finally, in the Analyze phase, the data from the testing phase is carefully evaluated to understand the relationship between the chemical modifications and the observed biological effects. This analysis then informs the next round of design, and the cycle repeats. nih.govchemicalbook.com This iterative nature allows for the gradual optimization of a lead compound into a viable drug candidate.

Multi-parameter Optimization for Compound Properties

Achieving success in drug discovery is a complex balancing act that requires the simultaneous optimization of multiple, often conflicting, properties of a compound. mdpi.comnih.govnih.gov This is the core principle of Multi-parameter Optimization (MPO), a crucial strategy in modern medicinal chemistry. mdpi.comresearchgate.net A successful drug must not only be potent against its intended target but also possess a favorable profile of absorption, distribution, metabolism, and excretion (ADME) properties, as well as an acceptable safety margin. nih.govnih.gov

Design of Novel this compound Derivatives

The design of novel derivatives of this compound is a focused effort within medicinal chemistry to explore and enhance the therapeutic potential of this chemical scaffold. The process involves strategic modifications to the parent molecule to improve its pharmacological profile.

Strategies for Introducing Chemical Diversity

Introducing chemical diversity into a series of compounds based on the this compound scaffold is essential for thoroughly exploring the structure-activity relationships and identifying candidates with superior properties. Several strategies can be employed to achieve this:

Appendage Diversity: This is the most straightforward approach and involves introducing a variety of different functional groups at specific positions on the molecule. For the this compound core, this could involve synthesizing analogs with different substituents on the benzoyl ring or at the N4 position of the piperazine ring. This allows for the exploration of how different chemical properties (e.g., size, electronics, hydrogen bonding capacity) at these positions impact biological activity.

Scaffold Diversity: This strategy involves making more fundamental changes to the core structure of the molecule. For instance, the piperazine ring could be replaced with other cyclic amines or the benzoyl group could be substituted with other aromatic or heteroaromatic systems. This approach allows for the exploration of new chemical space and the potential discovery of novel modes of interaction with the biological target.

Stereochemical Diversity: The presence of a chiral center at the 2-position of the piperazine ring (due to the methyl group) means that this compound exists as a pair of enantiomers. Synthesizing and testing each enantiomer separately is a key aspect of introducing stereochemical diversity. It is common for one enantiomer to have significantly different biological activity and/or metabolic profile than the other.

A powerful approach to generating chemical diversity is Diversity-Oriented Synthesis (DOS) . DOS aims to create a library of structurally diverse and complex molecules from a common starting material through a series of branching reaction pathways. This method can be particularly useful for generating a wide range of novel analogs of this compound for initial screening.

Exploration of Substituent Effects on the Benzoyl and Piperazine Rings

The biological activity of derivatives of this compound can be significantly influenced by the nature and position of substituents on both the benzoyl and piperazine rings. A systematic exploration of these effects is a cornerstone of the lead optimization process.

Substituent Effects on the Benzoyl Ring:

The 4-chloro substituent on the benzoyl ring is a key feature of the parent molecule. The electronic and steric properties of substituents on this ring can modulate the compound's interaction with its biological target. For example, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the nature of the substituent on the benzoyl ring was shown to impact their cytotoxic activity against various cancer cell lines. chemicalbook.com

To explore these effects on the this compound scaffold, a range of substituents with varying electronic properties (electron-donating, electron-withdrawing) and sizes could be introduced at different positions on the benzoyl ring. The table below illustrates a hypothetical set of derivatives designed to probe these effects.

| Compound ID | Substituent on Benzoyl Ring | Rationale for Inclusion |

| Parent | 4-Chloro | Reference compound |

| A-1 | 4-Fluoro | Explore effect of a smaller, more electronegative halogen |

| A-2 | 4-Bromo | Explore effect of a larger, less electronegative halogen |

| A-3 | 4-Methyl | Introduce an electron-donating group |

| A-4 | 4-Methoxy | Introduce a stronger electron-donating group |

| A-5 | 4-Trifluoromethyl | Introduce a strong electron-withdrawing group |

| A-6 | 3-Chloro | Investigate positional isomer effects |

| A-7 | 2-Chloro | Investigate positional isomer effects |

Substituent Effects on the Piperazine Ring:

The piperazine ring itself offers multiple points for modification that can influence the compound's properties. nih.gov The 2-methyl group already introduces a chiral center and a specific steric bulk. Further modifications can be explored:

N4-Substitution: The secondary amine at the N4 position is a prime site for introducing a wide variety of substituents. This can be used to modulate the compound's polarity, basicity, and potential for additional interactions with the target. For instance, alkyl, aryl, or functionalized chains could be appended at this position.

Modification of the 2-Methyl Group: While more synthetically challenging, altering the substituent at the 2-position (e.g., to an ethyl or a cyclopropyl (B3062369) group) could provide insights into the steric requirements at this position.

Other Ring Substitutions: Introducing substituents at other positions on the piperazine ring (e.g., at the 3, 5, or 6 positions) would create further structural diversity, though this would likely require more complex synthetic routes.

The following table outlines a hypothetical set of derivatives designed to explore the impact of N4-substitution on the this compound core.

| Compound ID | N4-Substituent | Rationale for Inclusion |

| Parent | -H | Reference compound (secondary amine) |

| B-1 | -Methyl | Introduce a small alkyl group, increasing basicity |

| B-2 | -Ethyl | Explore effect of a slightly larger alkyl group |

| B-3 | -Benzyl | Introduce a bulky, lipophilic group |

| B-4 | -(2-Hydroxyethyl) | Introduce a polar, hydrogen-bonding group |

| B-5 | -Acetyl | Introduce a neutral, hydrogen-bond acceptor |

| B-6 | -Phenyl | Explore the effect of an aromatic substituent |

By systematically synthesizing and testing such derivatives, a detailed structure-activity relationship (SAR) can be established. This SAR provides a roadmap for the rational design of more potent and selective analogs of this compound.

Broader Academic Implications and Future Research Directions

Contribution of 1-(4-Chlorobenzoyl)-2-methylpiperazine Research to Medicinal Chemistry

The piperazine (B1678402) moiety is a cornerstone in medicinal chemistry, featured in a wide array of clinically successful drugs. researchgate.net Derivatives of piperazine are known to exhibit a vast range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. researchgate.netresearchgate.net Research into specific structures like this compound contributes significantly to this field by expanding the structure-activity relationship (SAR) knowledge base.

The core structure of this compound combines two key pharmacophoric elements: the 4-chlorobenzoyl group and the piperazine ring. The arylpiperazine motif, in particular, is noted for its ability to interact with various biological targets. nih.gov For instance, studies on related 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, highlighting the potential of the substituted benzoyl-piperazine scaffold in oncology. nih.govresearchgate.net

By investigating compounds like this compound, researchers can dissect the contributions of individual structural features:

The 4-chlorobenzoyl group: This moiety can engage in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions. The chlorine atom can modulate electronic properties and metabolic stability.

The piperazine ring: This versatile scaffold provides a flexible yet constrained linker, influencing the compound's solubility, pharmacokinetic properties, and spatial orientation of its substituents to fit into target binding sites. nih.gov

The 2-methyl group: The substitution on the piperazine ring itself introduces a chiral center, which can be crucial for achieving selectivity and potency by providing a specific three-dimensional arrangement for target engagement.

Therefore, research into this compound enriches the broader understanding of how piperazine-based scaffolds can be decorated to achieve desired biological outcomes, guiding the rational design of future therapeutic agents. researchgate.netresearchgate.net

Unexplored Avenues in Synthetic Methodology

While the synthesis of this compound can be readily achieved via acylation of 2-methylpiperazine (B152721), several advanced synthetic avenues remain largely unexplored.

Asymmetric Synthesis: The presence of a stereocenter at the 2-position of the piperazine ring means the compound exists as a pair of enantiomers. Biological activity is often enantiomer-specific. A significant unexplored area is the development of robust asymmetric syntheses to access the (R)- and (S)-enantiomers of this compound selectively. This would enable a precise evaluation of the stereochemical requirements for its biological activity. Methods for preparing chiral 2-methylpiperazine itself, such as optical resolution or synthesis from chiral starting materials, provide a foundation for this work. researchgate.net

Late-Stage C-H Functionalization: A major challenge in medicinal chemistry is the efficient diversification of complex molecules. Modern synthetic methods focusing on the direct functionalization of carbon-hydrogen (C-H) bonds offer a powerful tool for this. mdpi.com Applying photoredox catalysis or transition-metal-catalyzed C-H activation to the piperazine ring or the aromatic systems of this compound could rapidly generate a library of novel analogs. mdpi.com However, the presence of two nitrogen atoms in the piperazine ring often complicates these reactions, making the development of compatible methods a significant and valuable challenge. mdpi.com

Advanced Computational Modeling Challenges and Opportunities

Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules like this compound. Molecular docking and molecular dynamics (MD) simulations are frequently used to study how similar piperazine-based ligands interact with their protein targets. sciprofiles.comnih.govrsc.org

Challenges:

Conformational Flexibility: The piperazine ring can adopt multiple low-energy conformations (e.g., chair, boat). Accurately modeling this flexibility and predicting the specific "bioactive" conformation that binds to a target is a significant computational hurdle.

Scoring Functions: The accuracy of predicting binding affinity in molecular docking is highly dependent on the scoring function used. For novel scaffolds, these functions may not always be reliable, leading to false positives or negatives.

Opportunities:

Structure-Based Design: If a biological target for this compound is identified, computational models can be used to guide the design of new derivatives with enhanced potency and selectivity. Docking studies can predict which modifications are likely to improve binding interactions. nih.gov

MD Simulations: Molecular dynamics simulations can provide a more dynamic picture of the ligand-target complex, revealing the stability of binding interactions over time and highlighting the roles of specific amino acid residues and water molecules in the binding site. sciprofiles.comrsc.org

ADMET Prediction: In silico tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize which analogs should be synthesized and tested, thereby saving time and resources.

Integration of Omics Data in Mechanistic Studies

A critical aspect of developing any new bioactive compound is understanding its mechanism of action (MOA). Modern systems biology approaches, collectively known as "omics," provide an unbiased, global view of cellular changes induced by a compound.

While specific omics studies on this compound have not been reported, this represents a major future research direction.

Proteomics: Quantitative proteomics can identify which proteins change in abundance or post-translational modification status upon treating cells with the compound. This can reveal the direct protein targets or downstream pathways affected. For example, thermal proteome profiling (TPP) can identify direct protein targets by measuring changes in their thermal stability upon ligand binding.

Transcriptomics: RNA-sequencing can reveal how the compound alters gene expression across the entire genome. This can provide clues about the signaling pathways and cellular processes being modulated, helping to formulate hypotheses about the compound's MOA. Comparing the transcriptomic signature of this compound to databases of signatures from compounds with known mechanisms can rapidly identify similarities in their biological effects. nih.gov

Metabolomics: This approach analyzes the global profile of small-molecule metabolites. It can reveal how the compound perturbs cellular metabolism, which is particularly relevant for disease states like cancer.

Integrating these multi-omics datasets would provide a comprehensive, systems-level understanding of the cellular response to this compound, moving beyond a single-target perspective to uncover its full biological impact.

Potential for Derivatization in Chemical Probe Development

A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing for the study of that target's function in a cellular or in vivo context. The this compound scaffold is an excellent candidate for derivatization into chemical probes.

This can be achieved by appending various functional tags to positions on the molecule that are not critical for its biological activity (as determined by SAR studies):

Fluorescent Dyes: Attaching a fluorophore would allow for the visualization of the compound's subcellular localization using fluorescence microscopy, providing insights into where it acts within the cell. nih.gov

Biotin Tags: A biotin tag can be used for affinity purification experiments. After treating cell lysates with a biotinylated probe, the probe and its bound proteins can be pulled down using streptavidin beads, enabling the identification of direct binding partners.

Photo-affinity Labels: Incorporating a photoreactive group (e.g., a diazirine) allows for the formation of a covalent bond between the probe and its target upon UV irradiation. This is a powerful technique for irreversibly labeling and subsequently identifying cellular targets.

Radiolabels: Introducing a radioisotope like tritium (³H) or carbon-14 (¹⁴C) can facilitate quantitative binding assays and autoradiography studies.

Developing such probes from the this compound core would be invaluable for target validation and elucidating its precise molecular mechanisms. researchgate.net

Challenges and Perspectives in Optimizing Piperazine-Based Scaffolds

While the piperazine scaffold is privileged, its optimization into a safe and effective drug is not without challenges. These general challenges are directly relevant to the future development of this compound.

Challenges:

Selectivity: Piperazine-based compounds often interact with multiple targets, particularly CNS receptors, which can lead to off-target side effects. Achieving high selectivity for the desired therapeutic target over others is a primary optimization goal. researchgate.net

Pharmacokinetics (ADME): Fine-tuning the physicochemical properties of the molecule is essential to achieve a suitable profile for absorption, distribution, metabolism, and excretion. Poor metabolic stability or membrane permeability can halt the development of an otherwise potent compound. researchgate.net

Drug Resistance: For applications in cancer or infectious diseases, the potential for target-mediated drug resistance is a significant concern that must be addressed during the optimization process.

Perspectives: The future of optimizing scaffolds like this compound lies in a multi-disciplinary approach. The integration of computational modeling to guide design, the development of novel synthetic methodologies for rapid diversification, and the use of systems-level omics data to understand both on-target and off-target effects will be crucial. By systematically addressing these challenges, the full therapeutic potential of the piperazine core, as exemplified by this compound, can be realized. nih.gov

Q & A

How can researchers optimize the synthesis of 1-(4-Chlorobenzoyl)-2-methylpiperazine to improve yield and purity?

Basic Research Focus : Synthesis protocols and reaction condition optimization.

Methodological Answer :

The synthesis of piperazine derivatives often involves nucleophilic substitution or coupling reactions. For example, similar compounds like 1-(2-fluorobenzyl)piperazine triazoles () use DMF as a solvent, K₂CO₃ as a base, and propargyl bromide for alkylation. To optimize synthesis:

- Solvent Selection : Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side reactions.

- Catalyst Use : Copper sulfate/sodium ascorbate systems () can accelerate click chemistry for functionalization.

- Purification : Silica gel chromatography with gradient elution (e.g., ethyl acetate:hexane 1:8) effectively isolates the target compound.

Validation : Monitor reaction progress via TLC and confirm purity via HPLC (≥95%) .

What spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be resolved?

Basic Research Focus : Structural elucidation and analytical validation.

Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., chlorobenzoyl and methyl groups). For example, the piperazine ring protons typically resonate at δ 2.5–3.5 ppm ().

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~293.1).

- IR Spectroscopy : Detects carbonyl stretching (~1680 cm⁻¹ for benzoyl groups).

Data Contradictions : Cross-validate using multiple techniques (e.g., compare NMR with X-ray crystallography if available). Adjust solvent or temperature if splitting/overlapping peaks occur .

How can researchers design experiments to evaluate the biological activity of this compound against cancer or neurological targets?

Advanced Research Focus : Target identification and pharmacological profiling.

Methodological Answer :

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for receptors like dopamine D3 () or kinases.

- In Vitro Assays : Test cytotoxicity via MTT assays (e.g., IC₅₀ values against HeLa cells) or measure enzyme inhibition (e.g., acetylcholinesterase for neurological activity).

- Control Compounds : Compare with structurally similar derivatives, such as 1-(2-chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine (), to establish structure-activity relationships (SAR).

Data Interpretation : Use ANOVA to assess significance and EC₅₀ curves for dose-response analysis .

What strategies address low aqueous solubility of this compound in pharmacological studies?

Advanced Research Focus : Physicochemical property optimization.

Methodological Answer :

- Salt Formation : Convert to hydrochloride salts ( ) to enhance solubility.

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) via esterification.

- Nanocarriers : Use liposomes or cyclodextrins to encapsulate the compound.

Validation : Measure solubility via shake-flask method (pH 7.4 PBS) and confirm stability via HPLC .

How should researchers resolve conflicting data on the metabolic stability of piperazine derivatives like this compound?

Advanced Research Focus : Metabolic pathway analysis and enzyme interactions.

Methodological Answer :

- Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS.

- CYP Inhibition Screening : Test against CYP3A4/2D6 ( ) using fluorogenic substrates.

- Isotope Labeling : Use ¹⁴C-labeled compounds to track metabolic pathways.

Contradiction Resolution : Compare results across labs using standardized protocols (e.g., FDA guidelines) and validate with in vivo pharmacokinetic studies .

What computational methods predict the environmental toxicity of this compound?

Advanced Research Focus : Ecotoxicological risk assessment.

Methodological Answer :

- QSAR Models : Use tools like TEST (Toxicity Estimation Software Tool) to estimate LC₅₀ for aquatic organisms.

- Persistency Analysis : Calculate biodegradability via BIOWIN models (EPI Suite).

- Bioaccumulation : Predict log P values (e.g., 3.2 for similar chlorobenzoyl derivatives) to assess lipid solubility.

Validation : Cross-check with experimental data from Daphnia magna or algae growth inhibition tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.